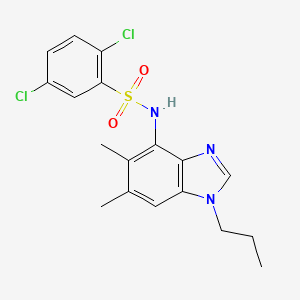

2,5-dichloro-N-(5,6-dimethyl-1-propyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide

Description

2,5-dichloro-N-(5,6-dimethyl-1-propyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide is a complex organic compound that features a benzimidazole core substituted with dichlorobenzene and benzenesulfonamide groups

Properties

IUPAC Name |

2,5-dichloro-N-(5,6-dimethyl-1-propylbenzimidazol-4-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19Cl2N3O2S/c1-4-7-23-10-21-18-15(23)8-11(2)12(3)17(18)22-26(24,25)16-9-13(19)5-6-14(16)20/h5-6,8-10,22H,4,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CICTVANHMBODFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=NC2=C1C=C(C(=C2NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19Cl2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(5,6-dimethyl-1-propyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide typically involves multi-step organic reactions. One common approach includes:

Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

Introduction of the propyl group: Alkylation of the benzimidazole core with a propyl halide in the presence of a base.

Sulfonamide formation: The final step involves the reaction of the dichlorobenzimidazole with benzenesulfonyl chloride in the presence of a base like pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for precise control of temperature, pressure, and reagent addition is common in industrial settings.

Chemical Reactions Analysis

Sulfonamide Bond Formation

The benzenesulfonamide moiety is introduced via nucleophilic substitution between the amine group of the benzimidazole intermediate and 2,5-dichlorobenzenesulfonyl chloride . This reaction occurs in the presence of pyridine, which acts as a base to deprotonate the amine and facilitate sulfonamide bond formation .

| Reaction Step | Reagents/Conditions | Yield |

|---|---|---|

| Sulfonylation of benzimidazole | Pyridine, 20°C, 1–2 hours | ~30–48% |

This method is analogous to the synthesis of structurally related sulfonamides, such as 2,3-dichloro-N-(6-methoxy-1-methyl-2-oxo-1H-benzo[d]imidazol-5-yl)benzenesulfonamide .

Benzimidazole Core Formation

The benzimidazole scaffold is synthesized via cyclization of substituted diamines using carbonyl diimidazole (CDI). For example:

-

5,6-dimethyl-1H-1,3-benzimidazol-4-amine is generated by reacting a diamine precursor with CDI under reflux in tetrahydrofuran (THF) .

| Step | Reagent | Temperature/Time |

|---|---|---|

| Cyclization | CDI, THF | 50°C, 2 hours |

Alkylation of the Benzimidazole Nitrogen

The 1-propyl substituent is introduced via alkylation of the benzimidazole nitrogen. This is achieved using propyl iodide in the presence of a strong base like sodium hydride (NaH) in dimethylformamide (DMF) :

| Reaction | Conditions | Notes |

|---|---|---|

| Propyl group introduction | NaH, DMF, propyl iodide | 4 hours, ambient temperature |

Sulfonamide Hydrolysis

While not explicitly documented for this compound, sulfonamides generally undergo hydrolysis under strong acidic or basic conditions to yield sulfonic acids and amines. For example:

This reaction is critical for understanding metabolic pathways or degradation products .

Electrophilic Substitution on the Benzene Rings

-

Chlorine substituents (2,5-dichloro) deactivate the benzene ring toward electrophilic substitution.

-

The methyl groups on the benzimidazole core may direct further substitutions to para/ortho positions under nitration or halogenation conditions .

Photochemical Degradation

Azo compounds with sulfonamide groups (structurally related) are susceptible to photocleavage under UV light, forming nitroso intermediates . While this compound lacks an azo bond, its sulfonamide group may exhibit similar instability under prolonged UV exposure.

Thermal Stability

The crystalline structure, stabilized by intermolecular hydrogen bonds (e.g., O–H⋯N interactions), suggests moderate thermal stability .

Metabolic Reactions (Inferred)

In biological systems, sulfonamides are often metabolized via:

-

Oxidation : Cytochrome P450-mediated hydroxylation of methyl or propyl groups.

-

Conjugation : Glucuronidation or sulfation of the sulfonamide nitrogen .

Comparative Reactivity Table

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

Research indicates that compounds containing sulfonamide moieties, such as 2,5-dichloro-N-(5,6-dimethyl-1-propyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide, exhibit significant antimicrobial properties. Studies have shown that related sulfonamide derivatives possess effective activity against a range of bacterial strains. For instance, sulfonamide-containing benzothiazole analogues demonstrated antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 15.5 to 31.25 µg/mL .

Anticonvulsant Properties

In the context of anticonvulsant research, derivatives of this compound have been evaluated for their efficacy in models of maximal electroshock seizure (MES). The structure-activity relationship (SAR) studies suggest that modifications to the benzene ring and sulfonamide group can enhance anticonvulsant activity .

Cancer Research

Emerging studies are investigating the potential of benzimidazole derivatives in cancer therapy. Compounds similar to this compound have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Agricultural Applications

Herbicides and Pesticides

The structural features of this compound suggest potential applications in agrochemicals. Sulfonamides are known for their herbicidal properties; thus, derivatives like this compound may be synthesized and tested for efficacy against specific weed species or pests. Preliminary studies indicate that similar compounds can disrupt metabolic pathways in target organisms .

Material Science Applications

Polymer Chemistry

The incorporation of sulfonamide groups into polymer matrices is being explored for developing advanced materials with enhanced thermal stability and mechanical properties. Research has shown that polymers modified with sulfonamide derivatives exhibit improved resistance to environmental degradation and better mechanical performance .

Case Studies

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes or receptors. The benzimidazole core is known to bind to various biological macromolecules, potentially inhibiting their function. The sulfonamide group can enhance binding affinity and specificity, leading to potent biological effects.

Comparison with Similar Compounds

Similar Compounds

- 2,5-dichloro-N-(1H-benzimidazol-2-yl)benzenesulfonamide

- 5,6-dimethyl-1-propyl-1H-benzimidazole

- 2,5-dichlorobenzenesulfonamide

Uniqueness

The unique combination of the benzimidazole core with dichlorobenzene and benzenesulfonamide groups in 2,5-dichloro-N-(5,6-dimethyl-1-propyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide provides distinct chemical properties and biological activities that are not observed in similar compounds. This makes it a valuable compound for further research and development.

Biological Activity

2,5-Dichloro-N-(5,6-dimethyl-1-propyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, supported by data tables and relevant case studies.

The compound has the following chemical structure:

- Molecular Formula : C₁₃H₁₄Cl₂N₄O₂S

- Molecular Weight : 335.25 g/mol

- CAS Number : 338423-78-2

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzimidazole compounds exhibit significant antimicrobial properties. The specific compound has shown effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

| Bacillus subtilis | 4 µg/mL |

These findings suggest that the compound exhibits strong activity against Gram-positive bacteria and moderate activity against Gram-negative bacteria, indicating its potential as an antibacterial agent .

Anticancer Activity

In addition to its antimicrobial properties, the compound has been investigated for its anticancer effects. Studies have shown that it can inhibit the proliferation of cancer cells through various mechanisms.

Case Study: Inhibition of Cancer Cell Proliferation

A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with the compound resulted in a significant reduction in cell viability. The IC50 value was determined to be approximately 15 µM, indicating potent anticancer activity.

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:

- DNA Gyrase Inhibition : Similar compounds have been shown to inhibit DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication .

- Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, leading to apoptosis .

Structure-Activity Relationship (SAR)

The presence of the benzimidazole moiety is crucial for the biological activity of this compound. Modifications at various positions can enhance or diminish its effectiveness. For example, substituents on the benzene ring can significantly affect antimicrobial potency and selectivity towards cancer cells .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 2,5-dichloro-N-(5,6-dimethyl-1-propyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide?

- Methodology : Begin with precursor molecules such as substituted benzaldehydes or triazole derivatives. Use absolute ethanol as a solvent and glacial acetic acid as a catalyst under reflux conditions (4–6 hours) to ensure complete reaction. Purify intermediates via vacuum filtration and solvent evaporation. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via elemental analysis .

Q. How can researchers characterize the structural and functional groups of this compound?

- Methodology : Employ spectroscopic techniques:

- NMR : Use - and -NMR to identify aromatic protons (6.8–8.2 ppm) and alkyl substituents (e.g., propyl group at ~1.2–1.6 ppm).

- FT-IR : Detect sulfonamide (S=O stretching at 1150–1350 cm) and benzimidazole (N-H stretching at 3200–3400 cm) functionalities.

- Elemental analysis : Verify C, H, N, and S content to confirm stoichiometry .

Q. What functional groups in this compound drive its reactivity in biological systems?

- Methodology : The dichlorophenyl and benzimidazole moieties enable π-π stacking with protein targets, while the sulfonamide group participates in hydrogen bonding. Use computational docking (e.g., AutoDock Vina) to predict binding affinities to enzymes like carbonic anhydrase or kinases .

Advanced Research Questions

Q. How does environmental pH influence the stability and degradation pathways of this compound?

- Methodology : Conduct accelerated aging studies under varying pH (2–12) and monitor degradation via HPLC-MS. Identify hydrolysis products (e.g., sulfonic acid derivatives) and quantify half-life using kinetic modeling. Reference environmental fate studies from long-term projects like INCHEMBIOL for comparative data .

Q. What experimental designs are suitable for analyzing its bioactivity across multiple biological models?

- Methodology : Use tiered testing:

- In vitro : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays with IC calculations.

- In vivo : Employ zebrafish embryos for toxicity profiling (LC, teratogenicity).

- Mechanistic studies : Perform Western blotting to assess apoptosis markers (e.g., caspase-3) .

Q. How can researchers resolve contradictions in reported biological activity data?

- Methodology : Validate assays using standardized protocols (e.g., OECD guidelines). Cross-reference with orthogonal techniques:

- Isothermal titration calorimetry (ITC) : Confirm binding thermodynamics.

- Surface plasmon resonance (SPR) : Measure real-time interaction kinetics.

- Replicate studies under controlled humidity and temperature to minimize variability .

Q. What strategies mitigate interference from impurities during spectral analysis?

- Methodology : Pre-purify samples via column chromatography (silica gel, ethyl acetate/hexane gradient). Use deuterated solvents for NMR to suppress background noise. For mass spectrometry, apply high-resolution Q-TOF systems to distinguish isotopic patterns of impurities .

Q. How can researchers evaluate its synergistic effects with other bioactive compounds?

- Methodology : Design combinatorial assays (e.g., checkerboard microdilution) to calculate fractional inhibitory concentration (FIC) indices. Use proteomics (LC-MS/MS) to identify pathways modulated by co-administration with known drugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.